molecular formula C15H15ClN2 B11856547 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B11856547
M. Wt: 258.74 g/mol
InChI Key: ODRKNDKJXGVTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic organic compound that features a quinoline core with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with a suitable ketone under acidic conditions to form the quinoline ring . The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the product is purified using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached to the aromatic ring or the nitrogen atom.

Scientific Research Applications

2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the tetrahydro and amine groups.

    4-Chloroaniline: A precursor in the synthesis of the target compound.

    Tetrahydroquinoline: A reduced form of quinoline with similar chemical properties.

Uniqueness: 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the presence of both the 4-chlorophenyl and tetrahydroquinoline moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15ClN2

Molecular Weight

258.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C15H15ClN2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,13,15,18H,9,17H2

InChI Key

ODRKNDKJXGVTSF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2NC1C3=CC=C(C=C3)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.